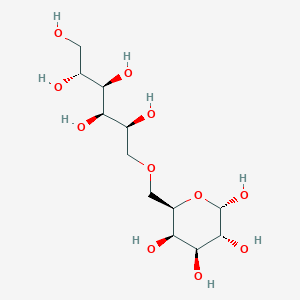
Melibiitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melibiitol belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from D-galactose and sorbitol; which is catalyzed by the enzyme Alpha-galactosidase a. In humans, this compound is involved in the galactose metabolism pathway. This compound is also involved in the metabolic disorder called the galactosemia pathway.
This compound is an alditol. It has a role as a mouse metabolite.
Aplicaciones Científicas De Investigación
Biochemical Properties and Microbial Metabolism
Melibiitol serves as an important substrate for certain microorganisms, particularly in the metabolism of sugars. Research indicates that it can induce the production of specific enzymes necessary for the utilization of melibiose, a related compound. For instance, studies on Salmonella typhimurium have shown that this compound can stimulate the expression of alpha-galactosidase and galactoside permease, which are critical for melibiose metabolism .
Table 1: Enzyme Activities Induced by this compound
| Enzyme Activity | Organism | Induction Source | Notes |
|---|---|---|---|
| Alpha-galactosidase | Salmonella typhimurium | This compound | Essential for melibiose metabolism |
| Galactoside permease | Salmonella typhimurium | This compound | Facilitates transport of galactosides into the cell |
Therapeutic Potential
This compound's potential therapeutic applications are still under investigation, particularly in the context of metabolic disorders and cancer treatment. Its ability to modulate enzyme activity suggests that it could play a role in developing strategies for managing conditions related to carbohydrate metabolism.
Case Study: Cancer Treatment
In a recent study, researchers explored the use of this compound in combination with other compounds to enhance the efficacy of cancer therapies. The study focused on how this compound could influence tumor microenvironments and improve drug delivery systems. Preliminary results indicated that this compound might enhance the uptake of chemotherapeutic agents by altering cellular permeability .
Applications in Nutrition and Dietetics
This compound is also being evaluated for its role in nutrition, particularly as a low-calorie sweetener. Its unique sweetness profile and lower caloric content compared to sucrose make it a candidate for use in food products aimed at health-conscious consumers.
Table 2: Nutritional Profile of this compound
| Property | Value |
|---|---|
| Sweetness (relative to sucrose) | 50% |
| Caloric content | 2 kcal/g |
| Solubility | High |
Propiedades
Fórmula molecular |
C12H24O11 |
|---|---|
Peso molecular |
344.31 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-6-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H24O11/c13-1-4(14)7(16)8(17)5(15)2-22-3-6-9(18)10(19)11(20)12(21)23-6/h4-21H,1-3H2/t4-,5+,6-,7-,8-,9+,10+,11-,12+/m1/s1 |
Clave InChI |
PYZZIILDSAJNLZ-QZNPSGCDSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OCC(C(C(C(CO)O)O)O)O |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)OCC(C(C(C(CO)O)O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















